[5-(1,3-benzodioxol-5-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl](3,4-dihydroquinolin-1(2H)-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-(1,3-BENZODIOXOL-5-YL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-2-YL][3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzodioxole ring, a trifluoromethyl group, and a tetrahydropyrazolopyrimidine core, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(1,3-BENZODIOXOL-5-YL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-2-YL][3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole ring, followed by the introduction of the trifluoromethyl group. The tetrahydropyrazolopyrimidine core is then synthesized through cyclization reactions. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, would be essential to produce the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
[5-(1,3-BENZODIOXOL-5-YL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-2-YL][3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.
Scientific Research Applications
Chemistry
In chemistry, [5-(1,3-BENZODIOXOL-5-YL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-2-YL][3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to bind to specific proteins or nucleic acids makes it a valuable tool for probing biological pathways and understanding molecular mechanisms.
Medicine
In medicine, [5-(1,3-BENZODIOXOL-5-YL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-2-YL][3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE is investigated for its potential therapeutic properties. Researchers are exploring its use as a lead compound for developing new drugs targeting specific diseases, such as cancer or neurological disorders.
Industry
In the industrial sector, this compound is used in the development of advanced materials and chemical processes. Its unique properties make it suitable for applications in catalysis, materials science, and the production of high-value chemicals.
Mechanism of Action
The mechanism of action of [5-(1,3-BENZODIOXOL-5-YL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-2-YL][3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
[1-(1,3-BENZODIOXOL-5-YL)-3-(4-CHLORO-3-NITROANILINO)-1-PROPANONE]: This compound shares the benzodioxole ring but differs in its functional groups and overall structure.
[N-(1,3-BENZODIOXOL-5-YL)-5-(1,1’-BIPHENYL)-4-YLTHIENO(2,3-D)PYRIMIDIN-4-AMINE]: Another compound with a benzodioxole ring, but with a different core structure and functional groups.
Uniqueness
The uniqueness of [5-(1,3-BENZODIOXOL-5-YL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-2-YL][3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE lies in its combination of structural features, including the benzodioxole ring, trifluoromethyl group, and tetrahydropyrazolopyrimidine core. This unique combination imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C24H21F3N4O3 |
---|---|
Molecular Weight |
470.4 g/mol |
IUPAC Name |
[5-(1,3-benzodioxol-5-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]-(3,4-dihydro-2H-quinolin-1-yl)methanone |
InChI |
InChI=1S/C24H21F3N4O3/c25-24(26,27)21-11-16(15-7-8-19-20(10-15)34-13-33-19)28-22-12-17(29-31(21)22)23(32)30-9-3-5-14-4-1-2-6-18(14)30/h1-2,4,6-8,10,12,16,21,28H,3,5,9,11,13H2 |
InChI Key |
ZOTKGLKHWGMXAK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=NN4C(CC(NC4=C3)C5=CC6=C(C=C5)OCO6)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.